molecular formula C7H6F3NO2S B2987066 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide CAS No. 1263276-88-5

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B2987066
CAS No.: 1263276-88-5
M. Wt: 225.19
InChI Key: OYEZCCZPOTZNMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as recrystallization and chromatography . Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different sulfonyl and amine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trifluoro-N-methylbenzene-1-sulfonamide is unique due to the specific arrangement of the trifluoromethyl group and the sulfonamide group on the benzene ring. This arrangement can significantly impact its chemical reactivity and biological interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4,5-trifluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-11-14(12,13)7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEZCCZPOTZNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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